

"HIV-1 inhibitor-20" efficacy against multi-drug resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: December 2025

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GRL-142: A Paradigm Shift in Combating Multi-Drug Resistant HIV-1

A Comparative Analysis of a Novel Inhibitor's Efficacy Against Highly Resistant HIV-1 Strains

For researchers, scientists, and drug development professionals at the forefront of the battle against HIV/AIDS, the emergence of multi-drug resistant (MDR) strains presents a formidable challenge. Standard antiretroviral therapies often falter in the face of extensive mutations in the viral genome. This guide provides a detailed comparison of a promising investigational inhibitor, GRL-142, with the potent clinical protease inhibitor, darunavir, against highly resistant HIV-1, including the notoriously difficult-to-inhibit PR20 mutant.

Executive Summary

GRL-142, a novel protease inhibitor, demonstrates exceptional potency against HIV-1 strains that are highly resistant to current clinical drugs. Its unique chemical structure allows it to effectively bind to and inhibit mutated proteases, such as the PR20 variant, which harbors 20 resistance-associated mutations. Furthermore, recent studies have unveiled a dual mechanism of action for GRL-142, targeting both the HIV-1 protease and integrase, which may contribute to its high genetic barrier to resistance. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for these findings.

Comparative Efficacy of GRL-142 and Darunavir





The following tables summarize the quantitative data on the inhibitory activity of GRL-142 and darunavir against wild-type and multi-drug resistant HIV-1 protease.

Table 1: In Vitro Protease Inhibition

Inhibitor	HIV-1 Protease Variant	Inhibition Constant (K_i)	Fold-Resistance vs. Wild-Type
GRL-142	Wild-Type	14 pM	1
PR20 Mutant	2.5 nM	~178	
Darunavir	Wild-Type	5 pM	1
PR20 Mutant	40 nM	8000	

Data sourced from studies on PR20 mutant inhibition.[1][2]

Table 2: Antiviral Activity in Cell Culture

Inhibitor	HIV-1 Variant	IC50
GRL-142	Wild-Type (NL4-3)	0.0033 nM
Multi-Drug Resistant Clinical Isolates	0.065 - 19 nM	
Highly INSTI-Resistant (HIV_KGD_)	~130 fM	
Darunavir	Wild-Type	Potent (pM to low nM range)
Darunavir-Resistant Mutants	Diminished response with ≥3 DRV RAMs	

IC50 values for GRL-142 are from various in vitro studies.[3][4] Information on darunavir efficacy is based on clinical and in vitro resistance profiling.[2][5]

Mechanism of Action: Overcoming Resistance







Darunavir is a highly effective protease inhibitor, but its efficacy can be compromised by the accumulation of resistance-associated mutations (RAMs) in the protease enzyme.[1][2][5] The PR20 mutant, for example, has an expanded active site cavity and more dynamic flaps, which reduce the binding affinity of darunavir.[1]

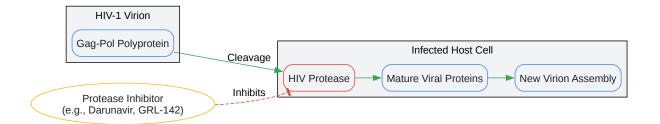
GRL-142 overcomes these resistance mechanisms through several structural features. Its fused tricyclic group at the P2 position and an extended amino-benzothiazole P2' ligand allow it to form more extensive interactions within the mutated active site.[1] Additionally, two fluorine atoms on the P1 group contribute to its potent activity.[1]

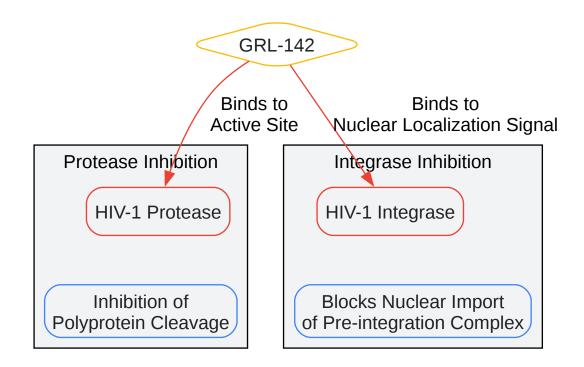
A groundbreaking discovery has revealed that GRL-142 also inhibits HIV-1 integrase by binding to its nuclear localization signal (NLS).[3][6] This dual-targeting mechanism is a significant advantage, as it requires the virus to develop resistance in two different enzymes simultaneously, thereby presenting a higher genetic barrier to resistance.

Signaling Pathways and Experimental Workflows

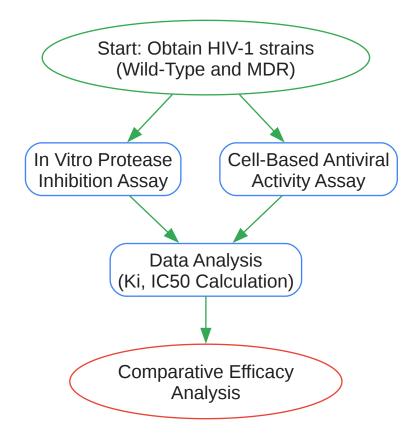
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.











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References

- 1. Resistance to darunavir related to pre-existing mutations | aidsmap [aidsmap.com]
- 2. Resistance profile of darunavir: combined 24-week results from the POWER trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRL-142 binds to and impairs HIV-1 integrase nuclear localization signal and potently suppresses highly INSTI-resistant HIV-1 variants PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]



- 5. academic.oup.com [academic.oup.com]
- 6. GRL-142 binds to and impairs HIV-1 integrase nuclear localization signal and potently suppresses highly INSTI-resistant HIV-1 variants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["HIV-1 inhibitor-20" efficacy against multi-drug resistant HIV-1 strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421796#hiv-1-inhibitor-20-efficacy-against-multi-drug-resistant-hiv-1-strains]

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